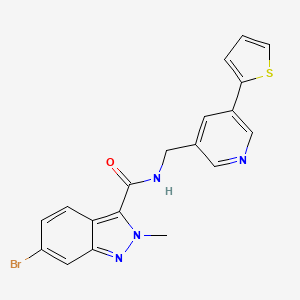

6-bromo-2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-indazole-3-carboxamide

CAS No.: 2034485-52-2

Cat. No.: VC4188346

Molecular Formula: C19H15BrN4OS

Molecular Weight: 427.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034485-52-2 |

|---|---|

| Molecular Formula | C19H15BrN4OS |

| Molecular Weight | 427.32 |

| IUPAC Name | 6-bromo-2-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]indazole-3-carboxamide |

| Standard InChI | InChI=1S/C19H15BrN4OS/c1-24-18(15-5-4-14(20)8-16(15)23-24)19(25)22-10-12-7-13(11-21-9-12)17-3-2-6-26-17/h2-9,11H,10H2,1H3,(H,22,25) |

| Standard InChI Key | NDZWSRRPIHZANH-UHFFFAOYSA-N |

| SMILES | CN1C(=C2C=CC(=CC2=N1)Br)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |

Introduction

Synthesis Pathways

The synthesis of such compounds typically involves multi-step reactions, including:

-

Formation of the Indazole Core:

-

Starting with substituted hydrazines and cyclizing with appropriate carbonyl precursors.

-

Bromination at position 6 can be achieved using brominating agents like NBS (N-bromosuccinimide).

-

-

Functionalization at Position 3:

-

Carboxamide formation involves coupling with carboxylic acid derivatives or through amide bond-forming reactions using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

-

Attachment of Pyridinyl-Thiophene Moiety:

-

The thiophen-pyridine unit can be introduced via alkylation or reductive amination using pyridine derivatives and thiophene precursors.

-

Spectroscopic Characterization

Characterization of this compound would involve:

-

NMR Spectroscopy:

-

Proton () and carbon () NMR to confirm the chemical environment of hydrogens and carbons.

-

Signals corresponding to aromatic protons in the indazole, pyridine, and thiophene rings.

-

-

Mass Spectrometry (MS):

-

To confirm molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

Peaks for functional groups such as amides (~1650 cm) and aromatic C-H stretches (~3100 cm).

-

Pharmacological Applications

-

Anti-inflammatory Activity:

-

Compounds with indazole cores are known to inhibit cyclooxygenases (COX) or lipoxygenases (LOX), enzymes involved in inflammation pathways.

-

-

Anticancer Properties:

-

The pyridinyl-thiophene fragment may enhance binding affinity to kinases or DNA-interacting proteins, making it a potential candidate for cancer research.

-

Molecular Docking Studies

Preliminary docking studies against targets like COX or LOX could reveal binding affinities. Similar compounds have shown promising results as inhibitors in molecular docking simulations .

Comparative Data Table

| Property | Value/Details |

|---|---|

| Molecular Formula | C17H13BrN4OS |

| Molecular Weight | ~401.28 g/mol |

| Key Functional Groups | Bromine, methyl, carboxamide |

| Spectral Peaks (IR) | Amide (~1650 cm), Aromatic (~3100 cm) |

| Pharmacological Potential | Anti-inflammatory, anticancer |

| Synthetic Challenges | Multi-step reactions involving heterocyclic chemistry |

Research Implications

This compound represents a promising scaffold for drug discovery due to its structural complexity and functional diversity. Future studies could focus on:

-

Optimizing synthesis for yield and scalability.

-

Conducting in vitro and in vivo biological assays.

-

Exploring derivatives by modifying substituents on the indazole or pyridine-thiophene units.

By leveraging computational tools like molecular docking and ADMET predictions, researchers can further evaluate its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume